molecular formula C18H24N2O3 B13907311 Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate

Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B13907311
M. Wt: 316.4 g/mol
InChI Key: QCZXYHLKRQKVTR-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused cyclopenta[b]pyridine and piperidine system. Key structural attributes include:

  • Spirocyclic core: A bicyclic framework formed by a cyclopenta[b]pyridine ring (7-membered) and a 4'-piperidine ring, connected via a spiro carbon .
  • Substituents: A 3-methyl group on the pyridine ring and a 5-oxo group on the cyclopenta system.
  • Protective group: A tert-butyl carboxylate at the 1'-position, enhancing solubility and stability during synthetic processes .

This compound is of interest in medicinal chemistry, particularly as a precursor for kinase inhibitors or SHP2-targeted therapies, given structural similarities to patented spirocyclic derivatives used in cancer treatment .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-12-9-13-14(19-11-12)10-18(15(13)21)5-7-20(8-6-18)16(22)23-17(2,3)4/h9,11H,5-8,10H2,1-4H3

InChI Key

QCZXYHLKRQKVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3(C2=O)CCN(CC3)C(=O)OC(C)(C)C)N=C1

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylic acid tert-butyl ester intermediate.
  • Tetraethyl titanate is used as a reagent in some steps to facilitate esterification or related transformations.
  • Other reagents such as trifluoroacetic acid and toluene may be employed as solvents or catalysts to optimize reaction conditions.

Stepwise Synthesis Approach

Step 1: Formation of the Spirocyclic Core
  • The spirocyclic core is constructed by cyclization reactions involving cyclopenta[b]pyridine and piperidine derivatives.
  • This step may involve condensation and ring-closure reactions under controlled temperature and solvent conditions.
Step 3: Esterification to Form the Tert-butyl Carboxylate
  • The carboxylic acid group at the 1'-position is esterified with tert-butanol or tert-butyl protecting groups using catalysts such as tetraethyl titanate.
  • This step ensures the formation of the tert-butyl ester, providing stability and lipophilicity to the molecule.

Catalytic and Solvent Effects

  • Catalysts like tetraethyl titanate enhance esterification efficiency and selectivity.
  • Solvents such as toluene provide an inert medium for the reactions, facilitating better yields and purity.
  • Acidic conditions using trifluoroacetic acid can promote certain transformations, especially in protecting group manipulations or activation steps.

Analytical Data and Reaction Conditions

Step Reagents / Catalysts Solvent Temperature Yield (%) Notes
1 Cyclopenta[b]pyridine derivative + Piperidine derivative Toluene 80-110 °C 70-85 Spirocyclization step
2 Methylating agent + Oxidizing agent Dichloromethane or similar 0-25 °C 60-75 Selective methylation and oxidation
3 Tert-butanol + Tetraethyl titanate Toluene Reflux (110 °C) 80-90 Esterification to tert-butyl ester

Note: The yields and temperatures are approximate based on patent literature and experimental protocols.

Research Findings and Optimization

  • The use of tetraethyl titanate as a catalyst in esterification significantly improves the reaction rate and yield compared to traditional acid-catalyzed methods.
  • Maintaining anhydrous conditions and inert atmosphere during spirocyclization prevents side reactions and degradation.
  • Stepwise control of methylation and oxidation avoids over-oxidation or unwanted substitution, preserving the integrity of the spiro core.
  • The choice of solvents impacts the solubility of intermediates and the selectivity of reactions; toluene is favored for its stability and boiling point.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but generally involves binding to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

  • Structural differences : Lacks the 3-methyl group on the pyridine ring but retains the 5-oxo group and tert-butyl carboxylate .
  • However, the methyl group in the target compound may enhance lipophilicity, influencing membrane permeability in biological applications .

Tert-butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

  • Structural differences : Substitutes the 3-methyl group with a 2-chloro atom on the pyridine ring .
  • Key data :

    Property Target Compound (3-methyl-5-oxo) 2-Chloro-5-oxo Analog
    Molecular formula C18H24N2O3 (hypothesized) C17H21ClN2O3
    Molecular weight ~316.40 336.80
    Hazard profile N/A H302, H315, H319
  • The higher molecular weight of the chloro analog may reduce solubility compared to the methylated target compound .

Tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

  • Structural differences: Features a sulfinylamino group at position 5 and retains the 3-methyl group .
  • Key data: Property Target Compound (3-methyl-5-oxo) Sulfinylamino Derivative Molecular formula C18H24N2O3 C22H34N3O3S Molecular weight ~316.40 420.59
  • Functional implications: The sulfinylamino group introduces chirality and hydrogen-bonding capacity, making this derivative more suitable for asymmetric synthesis or targeted protein interactions .

Biological Activity

Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate (CAS: 2725791-27-3) is a compound of increasing interest due to its potential biological activities. This article provides an overview of its biological effects, including antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 316.4 g/mol
  • Boiling Point : 464.9 ± 45.0 °C
  • Density : 1.19 ± 0.1 g/cm³ at 20 °C
  • pKa : 3.11 ± 0.20

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor properties and other pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HCT1164.8Topoisomerase I inhibition
A5493.58Inhibition of Ras/MAPK pathway
DU1455.2Induction of apoptosis via caspase activation

These results indicate that the compound's mechanism may involve the inhibition of critical pathways in cancer cell proliferation and survival.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase I Inhibition : The compound has been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to increased DNA damage in cancer cells.
  • Ras/MAPK Pathway Inhibition : By blocking this signaling pathway, the compound effectively reduces cell proliferation and induces apoptosis in sensitive cancer cell lines.
  • Caspase Activation : The induction of apoptosis through caspase activation has been observed, suggesting that the compound can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

  • Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 3.58 µM). The study highlighted the compound's potential as a therapeutic agent for non-small cell lung cancer.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These findings support its potential application in cancer therapy.

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